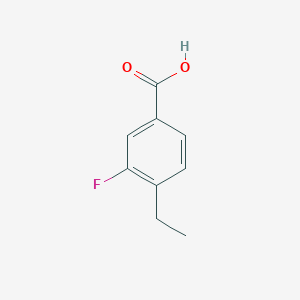

4-Ethyl-3-fluorobenzoic acid

Beschreibung

4-Ethyl-3-fluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₉FO₂. The compound features a benzoic acid backbone substituted with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3). These substituents influence its electronic, steric, and physicochemical properties. Fluorine’s strong electron-withdrawing effect enhances the acidity of the carboxylic acid group, while the ethyl group’s electron-donating nature may counteract this effect depending on its spatial orientation. Such substitutions are critical in pharmaceutical and agrochemical applications, where tuning acidity and lipophilicity impacts bioavailability and reactivity .

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZWTENMZHZIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity

The acidity of benzoic acid derivatives is primarily governed by substituent electronic effects. A comparison with related compounds is summarized below:

| Compound | Substituents | pKa (approx.) | Key Properties |

|---|---|---|---|

| Benzoic acid | None | 4.20 | Baseline acidity |

| 3-Fluorobenzoic acid | -F (meta) | 3.86 | Enhanced acidity due to -F EWG effect |

| 4-Ethylbenzoic acid | -C₂H₅ (para) | 4.50 | Reduced acidity due to EDG effect |

| 4-Ethyl-3-fluorobenzoic acid | -F (meta), -C₂H₅ (para) | ~3.95* | Intermediate acidity; competing effects |

*Estimated based on additive substituent effects. The fluorine’s electron-withdrawing effect dominates over the ethyl group’s electron-donating influence, resulting in higher acidity than unsubstituted benzoic acid but lower than 3-fluorobenzoic acid .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in benzoic acids are critical for crystal engineering. 4-Ethyl-3-fluorobenzoic acid likely forms dimeric hydrogen bonds via its -COOH groups, similar to benzoic acid. In contrast:

- 3-Fluorobenzoic acid : Forms stronger F···H–O interactions, leading to tighter crystal lattices.

- 4-Ethylbenzoic acid : Ethyl groups promote hydrophobic interactions, reducing solubility in polar solvents.

These differences highlight how combined substituents modulate supramolecular assembly .

Methodological Considerations for Structural Analysis

The structural characterization of 4-ethyl-3-fluorobenzoic acid and its analogs often employs crystallographic tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.